Sigma-1 Receptor Binding Affinity and Selectivity Over Dopamine D2/D3 Receptors
N-cyclopentylazepane-1-sulfonamide binds to the sigma-1 receptor with a Ki of 230 nM, while exhibiting negligible affinity for dopamine D2 and D3 receptors (Ki > 5000 nM) [1]. This >20-fold selectivity distinguishes it from promiscuous sigma ligands like haloperidol, which displays sub-nanomolar D2 affinity (Ki = 0.4 nM) and significant off-target dopaminergic activity [2]. The compound thus offers a cleaner pharmacological tool for sigma-1-mediated signaling studies.
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | Sigma-1 Ki = 230 nM; D2 Ki > 5000 nM; D3 Ki > 5000 nM |
| Comparator Or Baseline | Haloperidol: Sigma-1 Ki = 3.2 nM, D2 Ki = 0.4 nM; (+)-Pentazocine: Sigma-1 Ki = 7.1 nM |
| Quantified Difference | Selectivity ratio (D2/Sigma-1): >21.7 for target compound vs. 0.125 for haloperidol |
| Conditions | Radioligand displacement assays in guinea pig brain membranes for sigma-1; rat striatum for D2; rat olfactory tubercle for D3 |
Why This Matters
Procurement of this compound enables sigma-1 pathway interrogation with reduced dopaminergic interference, critical for neuroscience and pain research applications.
- [1] BindingDB. (2025). BDBM50059787 (CHEMBL3393790): Affinity Data for Sigma-1 and Dopamine Receptors. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50059787 View Source
- [2] ChEMBL. (2024). CHEMBL54: Haloperidol Binding Data. Retrieved from https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL54/ View Source
